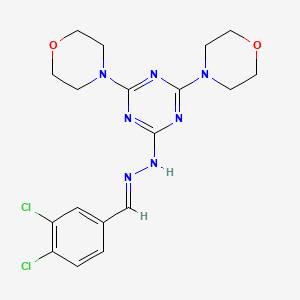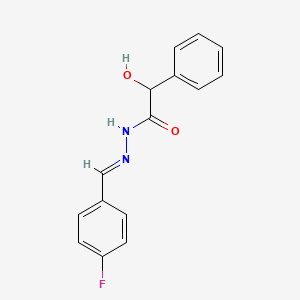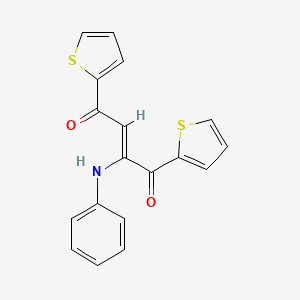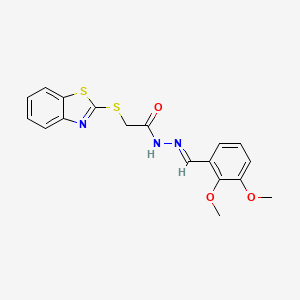![molecular formula C15H13BrN4O2 B3862294 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3862294.png)
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
Overview
Description
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as BBHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BBHA is a hydrazone derivative of pyridine and is known for its diverse biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines and prostaglandins. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. This compound also increases the levels of glutathione (GSH), an antioxidant that plays a key role in protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is its diverse biological activities, which make it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide. One of the potential applications of this compound is in the development of new anti-inflammatory drugs. This compound has also shown promising results as an antimicrobial and anticancer agent, and further research is needed to explore its potential in these areas.
Another future direction for the research on this compound is to investigate its mechanism of action in more detail. This could help to identify new targets for drug development and improve our understanding of the biological effects of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. It has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent, and further research is needed to explore its potential in these areas. The efficient synthesis method of this compound makes it readily available for research purposes, and its potential applications in medicine make it a promising candidate for the development of new drugs.
Scientific Research Applications
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Moreover, this compound has been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has been shown to be effective against various types of cancer, including breast, lung, colon, and prostate cancer.
Properties
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-12-6-4-11(5-7-12)9-19-20-15(22)14(21)18-10-13-3-1-2-8-17-13/h1-9H,10H2,(H,18,21)(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLUQLJXQOCMF-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)



![3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3862266.png)
![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}(3,4,5-trimethoxybenzyl)amine hydrochloride](/img/structure/B3862270.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-butylcyclohexanecarboxylate](/img/structure/B3862275.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)
![4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)

![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3862318.png)

